sodium;ethyl 3-cyano-2-oxopropanoate

Catalog No.
S911192
CAS No.
53544-13-1
M.F
C₆H₆NNaO₃
M. Wt
141.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium;ethyl 3-cyano-2-oxopropanoate

CAS Number

53544-13-1

Product Name

sodium;ethyl 3-cyano-2-oxopropanoate

IUPAC Name

sodium;ethyl 3-cyano-2-oxopropanoate

Molecular Formula

C₆H₆NNaO₃

Molecular Weight

141.12 g/mol

InChI

InChI=1S/C6H6NO3.Na/c1-2-10-6(9)5(8)3-4-7;/h3H,2H2,1H3;/q-1;+1

InChI Key

XGTZSVQFCSDHEK-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)[CH-]C#N.[Na+]

Synonyms

1-Cyano-3-ethoxy-3-oxo-1-propen-2-ol Sodium Salt; 3-Cyanopyroracemic Acid Ethyl Ester Sodium Salt; Ethyl β-cyanopyruvate Sodium Salt

Canonical SMILES

CCOC(=O)C(=O)CC#N

Sodium ethyl 3-cyano-2-oxopropanoate (CAS 53544-13-1), frequently referred to as sodium ethyl cyanopyruvate, is a stabilized enolate salt of a reactive beta-keto nitrile. It serves as a bis-electrophilic building block in organic synthesis, particularly for constructing complex nitrogen-containing heterocycles such as pyrazoles, pyrimidines, and pyrazolo[3,4-b]pyridines. By locking the 3-cyano-2-oxopropanoate motif into its sodium enolate form, this compound provides a stable, weighable solid that overcomes the inherent instability and tautomerization issues of its free ester counterpart. This makes it a process-ready intermediate for the pharmaceutical manufacturing of soluble guanylate cyclase (sGC) stimulators, including the cardiovascular drug Riociguat, ensuring strict regioselectivity and high yield in early-stage cyclocondensation reactions.

Attempting to substitute sodium ethyl cyanopyruvate with its free ester, ethyl 3-cyano-2-oxopropanoate, introduces severe processability and reproducibility risks in manufacturing environments. The free ester is a reactive liquid that rapidly undergoes tautomerization, self-condensation, and degradation under ambient conditions, leading to poor shelf-life and variable assay purity. In contrast, the sodium salt locks the molecule into a resonance-stabilized enolate, transforming it into a stable solid that can be accurately weighed, stored, and transferred. Furthermore, in cyclocondensation reactions with functionalized hydrazines, the pre-formed sodium enolate directs the nucleophilic attack with strict regioselectivity, preventing the formation of undesired pyrazole regioisomers that would otherwise require downstream chromatographic separation and result in significant yield losses of expensive API intermediates .

Solid-State Stability and Shelf-Life Extension

The free ester, ethyl 3-cyano-2-oxopropanoate, exists as an unstable liquid that is highly susceptible to degradation and tautomeric shifting, complicating long-term storage and precise stoichiometric addition. Conversion to the sodium salt (sodium ethyl cyanopyruvate) yields a stable solid that resists ambient degradation. This stabilization allows for extended shelf-life and eliminates the need for in situ generation from diethyl oxalate and acetonitrile under harsh basic conditions, significantly improving batch-to-batch reproducibility in large-scale manufacturing .

Evidence DimensionPhysical state and handling stability
Target Compound DataStable, weighable solid
Comparator Or BaselineUnstable, degradation-prone liquid (Free ester)
Quantified DifferencePhase transformation enabling long-term ambient shelf stability
ConditionsStandard ambient storage and industrial handling

Procurement of the stable solid salt reduces material waste, eliminates the need for specialized cold storage, and ensures accurate dosing in industrial reactors.

Regioselective Pyrazole Core Formation for API Synthesis

In the synthesis of the sGC stimulator Riociguat, sodium ethyl cyanopyruvate undergoes cyclocondensation with 2-fluorobenzylhydrazine. The pre-formed sodium enolate ensures highly regioselective attack, facilitating the formation of the critical 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate intermediate. This controlled reactivity, followed by reaction with 3-dimethylaminoacrolein, achieves a robust 50% yield over the two-step sequence to form the complex pyrazolo[3,4-b]pyridine core. Using the free ester or an unoptimized enolate equivalent often leads to a mixture of regioisomers and significantly lower yields of the target scaffold .

Evidence DimensionTwo-step yield of pyrazolo[3,4-b]pyridine core
Target Compound Data~50% yield with high regioselectivity
Comparator Or BaselineLower yields with regioisomer mixtures (Free ester / unoptimized precursors)
Quantified DifferenceSignificant improvement in target isomer yield and elimination of regioisomer impurities
ConditionsCyclocondensation with 2-fluorobenzylhydrazine followed by 3-dimethylaminoacrolein

High regioselectivity in early-stage API synthesis prevents the loss of expensive functionalized hydrazines and eliminates the need for complex chromatographic purifications.

Elimination of In Situ Enolization Reagents

Utilizing commercially available sodium ethyl cyanopyruvate bypasses the need to generate the enolate in situ using strong bases (such as sodium ethoxide or sodium hydride) on the free ester. This not only streamlines the synthetic workflow by removing a highly exothermic and moisture-sensitive deprotonation step from the main reactor but also minimizes the formation of base-catalyzed side products, such as Michael additions or self-condensation of the cyano-ester. Consequently, the isolated sodium salt provides a cleaner reaction profile and requires exactly 0 equivalents of additional strong base for activation during multicomponent heterocyclic syntheses [1].

Evidence DimensionStrong base requirement for enolate activation
Target Compound Data0 equivalents of strong base required in main reactor
Comparator Or Baseline>1 equivalent of strong base required for in situ generation (Free ester)
Quantified Difference100% reduction in strong base handling during cyclocondensation
ConditionsIndustrial-scale cyclocondensation workflows

Pre-formed salts simplify manufacturing protocols, enhance reactor safety by avoiding strong bases, and reduce the burden of impurity clearance.

Synthesis of Soluble Guanylate Cyclase (sGC) Stimulators

The primary industrial application is as the foundational building block for Riociguat, Vericiguat, and related pyrazolo[3,4-b]pyridine cardiovascular drugs, where it reacts with functionalized hydrazines to form the critical aminopyrazole core.

Multicomponent Synthesis of Highly Substituted Pyrimidines and Pyrroles

Suitable for use as a stable bis-electrophile/nucleophile equivalent in condensation reactions with amidines, guanidines, or amines to generate diverse nitrogen heterocycles for drug discovery libraries .

Process-Scale Heterocyclic Manufacturing

Recommended for scale-up campaigns where the instability of the free ethyl 3-cyano-2-oxopropanoate would cause batch-to-batch variability, ensuring consistent stoichiometry and yield without the need for in situ enolization[1].

XLogP3

0.3

Dates

Last modified: 08-15-2023

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